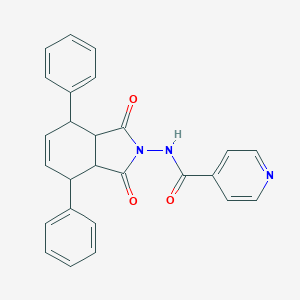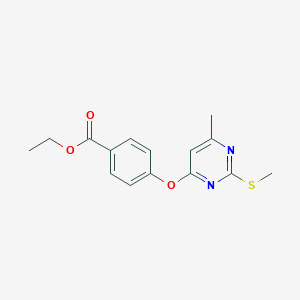
2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM is a chemical compound with the molecular formula C15H22N+ It is a member of the isoindolium family, characterized by a cyclohexyl and a methyl group attached to the isoindolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM typically involves the reaction of cyclohexylmethylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the isoindolium ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The isoindolium ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the isoindolium ring.
Aplicaciones Científicas De Investigación
2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyclohexyl-2,3-dihydro-1H-isoindole
- 2-methyl-2,3-dihydro-1H-isoindolium
- 2-cyclohexyl-2-methyl-1H-isoindole
Uniqueness
2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM is unique due to the presence of both cyclohexyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C15H22N+ |
|---|---|
Peso molecular |
216.34g/mol |
Nombre IUPAC |
2-cyclohexyl-2-methyl-1,3-dihydroisoindol-2-ium |
InChI |
InChI=1S/C15H22N/c1-16(15-9-3-2-4-10-15)11-13-7-5-6-8-14(13)12-16/h5-8,15H,2-4,9-12H2,1H3/q+1 |
Clave InChI |
ROYXTWGZVNFOEZ-UHFFFAOYSA-N |
SMILES |
C[N+]1(CC2=CC=CC=C2C1)C3CCCCC3 |
SMILES canónico |
C[N+]1(CC2=CC=CC=C2C1)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-morpholin-4-yl-1-oxopentan-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B458754.png)

![N-[4-{[6-(allyloxy)-3-pyridazinyl]oxy}-6-(dimethylamino)-1,3,5-triazin-2-yl]-N,N-dimethylamine](/img/structure/B458761.png)
![6-[(3-Acetylphenyl)carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid](/img/structure/B458762.png)
![4,4-Dimethyl-8-morpholin-4-yl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458763.png)
![N-Butyl-N,4,4-trimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458765.png)
![ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B458766.png)
![2-({[4-(butyloxy)phenyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B458768.png)
![5-ethylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458769.png)

![4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B458771.png)
![5-(2-methylprop-2-enylsulfanyl)-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458773.png)
![N-(3-chloropropyl)-N-[cyano(phenyl)methyl]benzamide](/img/structure/B458775.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-pyridinyl)benzamide](/img/structure/B458777.png)
